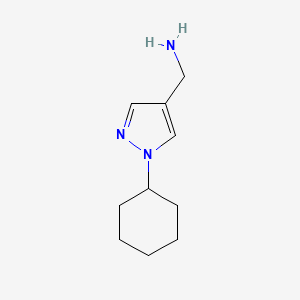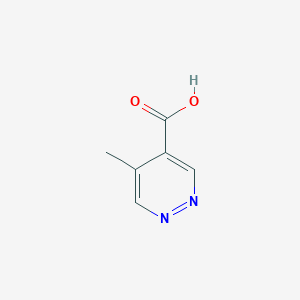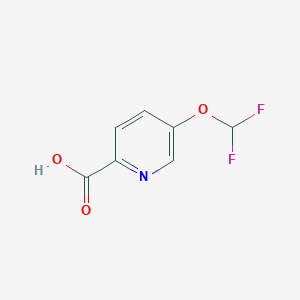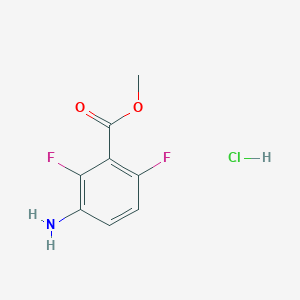![molecular formula C10H10F2O4 B1456865 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid CAS No. 776324-86-8](/img/structure/B1456865.png)
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid
Übersicht
Beschreibung
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a chemical compound with the CAS Number: 776324-86-8 . It has a molecular weight of 232.18 . The compound is stored at room temperature and has a purity of 95%. It appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-(difluoromethoxy)-4-methoxyphenyl)acetic acid . The InChI code is 1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 232.18 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology : Studies on related herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), focus on their environmental impact, toxicology, and mutagenicity, indicating the importance of understanding the ecological and health-related effects of chemical compounds used in agriculture and industry (Zuanazzi et al., 2020).
Chemical Degradation and Bioremediation : Research on the degradation of acetaminophen by advanced oxidation processes showcases the exploration of chemical pathways for breaking down pollutants, highlighting the relevance of chemical research in pollution control and environmental remediation efforts (Qutob et al., 2022).
Catalysis and Chemical Synthesis : Investigations into the use of rhodium complexes in catalytic systems for oxidative functionalization of alkanes reflect the ongoing research in enhancing chemical reactions for industrial applications, suggesting potential areas of application for novel chemical compounds (Chepaikin & Borshch, 2015).
Pharmacological Properties and Applications : Studies on compounds with anti-cancer and anti-inflammatory properties, such as 4′-geranyloxyferulic acid, underscore the importance of chemical research in discovering and developing new therapeutic agents (Epifano et al., 2015).
Wastewater Treatment : Research on the treatment of wastewater produced by the pesticide industry emphasizes the need for effective methods to remove toxic substances from water, an area where novel compounds could play a role (Goodwin et al., 2018).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Eigenschaften
IUPAC Name |
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDJCZBUQYJRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



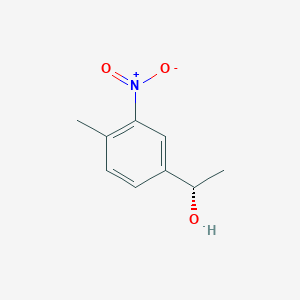
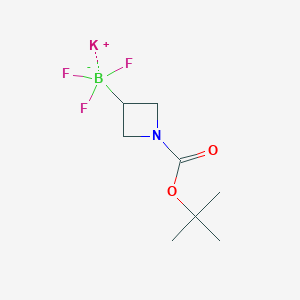
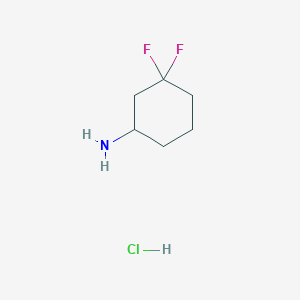
![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)
